molecular formula C10H8N2O3S B15262622 2-Hydroxy-5-(2-methyl-1,3-thiazol-5-yl)pyridine-3-carboxylic acid

2-Hydroxy-5-(2-methyl-1,3-thiazol-5-yl)pyridine-3-carboxylic acid

Cat. No.: B15262622
M. Wt: 236.25 g/mol
InChI Key: MVRMGPONCNPXFN-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(2-methyl-1,3-thiazol-5-yl)pyridine-3-carboxylic acid is a heterocyclic compound that features both a thiazole and a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-(2-methyl-1,3-thiazol-5-yl)pyridine-3-carboxylic acid typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate thioamides with α-haloketones under basic conditions to form the thiazole ring. This is followed by a coupling reaction with a pyridine derivative to form the final compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on both the thiazole and pyridine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted thiazole and pyridine derivatives.

Scientific Research Applications

2-Hydroxy-5-(2-methyl-1,3-thiazol-5-yl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(2-methyl-1,3-thiazol-5-yl)pyridine-3-carboxylic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.

    Pathways Involved: It may modulate biochemical pathways related to inflammation, cell proliferation, and microbial growth.

Comparison with Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole structure.

Uniqueness: 2-Hydroxy-5-(2-methyl-1,3-thiazol-5-yl)pyridine-3-carboxylic acid is unique due to its combined thiazole and pyridine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H8N2O3S

Molecular Weight

236.25 g/mol

IUPAC Name

5-(2-methyl-1,3-thiazol-5-yl)-2-oxo-1H-pyridine-3-carboxylic acid

InChI

InChI=1S/C10H8N2O3S/c1-5-11-4-8(16-5)6-2-7(10(14)15)9(13)12-3-6/h2-4H,1H3,(H,12,13)(H,14,15)

InChI Key

MVRMGPONCNPXFN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)C2=CNC(=O)C(=C2)C(=O)O

Origin of Product

United States

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